Isoxazole, 5-(7-(4-((4S)-4-butyl-4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole, 5-(7-(4-((4S)-4-butyl-4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl- is a complex organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives typically involves cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. This reaction is often catalyzed by transition metals such as copper (Cu) or ruthenium (Ru) to enhance the reaction efficiency . Another method involves the reaction of hydroxylamine with 1,3-diketones or their derivatives .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Chemical Reactions Analysis
Types of Reactions
Isoxazole derivatives undergo various chemical reactions, including:
Oxidation: Isoxazoles can be oxidized to form oxazoles or other derivatives.
Reduction: Reduction reactions can convert isoxazoles to isoxazolines.
Substitution: Isoxazoles can undergo nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and copper chloride.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoxazoles, oxazoles, and isoxazolines, depending on the reaction conditions and reagents used .
Scientific Research Applications
Isoxazole derivatives have a wide range of applications in scientific research:
Chemistry: Isoxazoles are used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Isoxazole derivatives exhibit antimicrobial, antiviral, and anticancer activities.
Medicine: Some isoxazole-based drugs are used as COX-2 inhibitors and neurotransmitter agonists.
Industry: Isoxazoles are used in the production of herbicides and pesticides.
Mechanism of Action
The mechanism of action of isoxazole derivatives varies depending on their specific structure and application. Generally, these compounds interact with biological targets such as enzymes and receptors. For example, some isoxazole-based drugs inhibit the COX-2 enzyme, reducing inflammation and pain . Others may act as neurotransmitter agonists, modulating synaptic transmission .
Comparison with Similar Compounds
Isoxazole derivatives can be compared with other heterocyclic compounds such as oxazoles, pyrroles, and furans:
Oxazoles: Similar to isoxazoles but with the nitrogen atom in position 3 instead of 2.
Pyrroles: Five-membered rings with only nitrogen as the heteroatom.
Furans: Five-membered rings with only oxygen as the heteroatom.
Isoxazoles are unique due to the presence of both nitrogen and oxygen in the ring, which imparts distinct chemical and biological properties .
Similar Compounds
- Oxazole
- Pyrrole
- Furan
These compounds share structural similarities with isoxazoles but differ in their chemical behavior and applications .
Properties
CAS No. |
112270-45-8 |
---|---|
Molecular Formula |
C24H34N2O3 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
5-[7-[4-[(4S)-4-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]heptyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C24H34N2O3/c1-3-4-10-21-18-28-24(25-21)20-12-14-22(15-13-20)27-16-9-7-5-6-8-11-23-17-19(2)26-29-23/h12-15,17,21H,3-11,16,18H2,1-2H3/t21-/m0/s1 |
InChI Key |
OMIOBJBQYFOBLK-NRFANRHFSA-N |
Isomeric SMILES |
CCCC[C@H]1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C |
Canonical SMILES |
CCCCC1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.